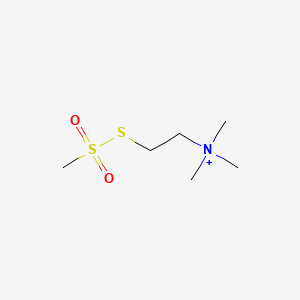

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide

Descripción general

Descripción

El cloruro de MTSET, también conocido como cloruro de N,N,N-trimetil-2-[(metilsulfonil)tio]-etanamonio, es un compuesto metanetiosulfonato. Es un reactivo reactivo a los sulfhidrilos cargado positivamente que forma enlaces disulfuro mixtos. Este compuesto es particularmente útil en la investigación bioquímica para sondear la estructura y función de las proteínas al reaccionar con cisteínas sustituidas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El cloruro de MTSET se sintetiza mediante la reacción de N,N,N-trimetil-2-aminoetanotiol con cloruro de metanosulfonilo. La reacción generalmente ocurre en un medio acuoso bajo condiciones de pH controladas para garantizar la formación del producto deseado. La reacción se puede representar de la siguiente manera:

N,N,N-trimetil-2-aminoetanotiol+cloruro de metanosulfonilo→cloruro de MTSET

Métodos de producción industrial

La producción industrial de cloruro de MTSET implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando pasos de purificación como la recristalización y la cromatografía para obtener el producto final con una pureza superior al 95% .

Análisis De Reacciones Químicas

Reaction Mechanism

MTSET reacts with thiol groups (-SH) via nucleophilic substitution to form mixed disulfide bonds. The reaction proceeds as follows:

-

Deprotonation : Cysteine thiolates (S⁻) attack the electrophilic sulfur atom in MTSET's methylsulfonyl group.

-

Displacement : The sulfonate group (SO₂-) is displaced, forming a covalent disulfide bond (R-S-S-CH₂-N⁺(CH₃)₃).

-

Charge Modification : The reaction introduces a permanent positive charge (+1) at the modification site due to the quaternary ammonium group .

Key Equation :

Reaction Kinetics and Conditions

-

Rate : Reactions typically complete within seconds to minutes under physiological pH (7.0–8.0) .

-

Selectivity : Highly specific for solvent-accessible cysteine residues; unreactive toward other amino acids .

-

Solubility : Requires aqueous buffers (e.g., PBS or HEPES) for optimal reactivity .

Table 1: Kinetic Parameters of MTSET Reactions

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Half-Life (t₁/₂) | <30 seconds | pH 7.4, 25°C | |

| Second-Order Rate Constant | ~10⁴ M⁻¹s⁻¹ | pH 7.0 | |

| Concentration Range | 0.1–10 mM | In vitro assays |

Functional Consequences in Proteins

MTSET modification alters protein function depending on the location of targeted cysteines:

Table 2: Effects on Ion Channel Function

| Protein Target | Modified Cysteine Position | Functional Outcome | Reference |

|---|---|---|---|

| α7 Nicotinic Acetylcholine Receptor | Cys-53 (W55C mutant) | Loss of acetylcholine response | |

| α4β2 Nicotinic Receptor | Pore-lining residue | Blocked ion conductance | |

| Glycine Receptor (GlyR) | Extracellular domain | Altered gating kinetics |

Structural Insights from X-Ray Crystallography

-

α7 nAChR Modification : MTSET treatment stabilizes a contracted C-loop conformation, preventing agonist binding.

-

Charge Effects : The +1 charge introduced by MTSET disrupts electrostatic interactions critical for ion selectivity in K⁺ channels.

Comparative Reactivity with Analogues

MTSET’s reactivity differs from other methanethiosulfonates:

Table 3: Reactivity Comparison

| Compound | Charge at pH 7.0 | Reaction Rate (Relative to MTSET) |

|---|---|---|

| MTSET | +1 | 1.0 (Reference) |

| MTSES (Negatively charged) | -1 | 0.3 |

| MTSEA (Neutral) | 0 | 0.7 |

Case Study: Probing Ion Channel Pores

In the Shaker K⁺ channel, MTSET modification of cysteine residues at position 449:

-

Blocked Ion Flow : Due to steric hindrance from the bulky trimethylammonium group.

-

Voltage-Dependent Effects : Reaction rates increased at depolarized membrane potentials.

Limitations and Artifacts

Aplicaciones Científicas De Investigación

Introduction to Trimethyl-(2-methylsulfonylsulfanylethyl)azanium Bromide

This compound is a quaternary ammonium compound with a unique structure that imparts various applications in scientific research and industry. Its chemical formula is . This article explores its applications, particularly in the fields of analytical chemistry, material science, and biological studies.

Surfactant Properties

This compound exhibits surfactant properties, making it useful in stabilizing emulsions and foams. Its ability to reduce surface tension can be leveraged in formulations for detergents and personal care products. The compound's cationic nature allows it to interact effectively with negatively charged surfaces, enhancing its performance in various applications .

Biological Applications

The compound has been investigated for its potential antimicrobial properties. Similar quaternary ammonium compounds are known for their effectiveness against a broad spectrum of microorganisms, making them valuable in disinfectants and antiseptics. Research into the specific antimicrobial efficacy of this compound could lead to novel applications in healthcare settings .

Analytical Chemistry

In analytical chemistry, this compound can serve as a phase-transfer catalyst, facilitating reactions that involve the transfer of reactants between two immiscible phases. This property is particularly useful in organic synthesis where it can enhance reaction rates and yields . It may also be utilized in the extraction processes of various compounds due to its solubility characteristics.

Material Science

This compound can play a role in the development of new materials. Its unique chemical structure allows for modifications that can enhance the physical properties of polymers and other materials. The compound's interaction with different substrates can lead to advancements in coatings, adhesives, and composites .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various quaternary ammonium compounds, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a disinfectant agent in healthcare environments.

Case Study 2: Phase-Transfer Catalysis

In a series of experiments focusing on phase-transfer catalysis, this compound was employed to facilitate the synthesis of organic compounds from aqueous and organic phases. The results demonstrated improved reaction rates compared to traditional methods, highlighting its effectiveness as a catalyst in organic synthesis .

Comparative Analysis Table

| Property/Feature | This compound | Other Quaternary Ammonium Compounds |

|---|---|---|

| Chemical Structure | C₆H₁₆N₀₂S₂⁺Br⁻ | Varies (e.g., Cetrimonium Bromide) |

| Surfactant Activity | Yes | Yes |

| Antimicrobial Properties | Promising | Well-established |

| Phase-Transfer Catalysis Efficiency | High | Variable |

| Applications | Disinfectants, emulsifiers, catalysts | Personal care products, detergents |

Mecanismo De Acción

El cloruro de MTSET ejerce sus efectos al reaccionar con grupos sulfhidrilo en residuos de cisteína para formar enlaces disulfuro mixtos. Esta reacción es altamente específica y ocurre rápidamente en ambientes acuosos. La modificación de los residuos de cisteína puede alterar la estructura y función de las proteínas, proporcionando información valiosa sobre la conformación e interacciones de las proteínas .

Comparación Con Compuestos Similares

El cloruro de MTSET forma parte de una familia de compuestos metanetiosulfonato que incluye MTSEA (metanetiosulfonato de etilamonio) y MTSES (metanetiosulfonato de etilsulfonato). Estos compuestos comparten una reactividad similar con los grupos sulfhidrilo, pero difieren en su carga y tamaño:

El cloruro de MTSET es único en su combinación de carga positiva y reactividad específica con grupos sulfhidrilo, lo que lo hace particularmente útil para sondear interacciones electrostáticas dentro de las proteínas .

Actividad Biológica

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide, a quaternary ammonium compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₂₃BrN₁O₂S₂

- Molecular Weight : 304.25 g/mol

This quaternary ammonium compound features a trimethylammonium group attached to a sulfonyl sulfide moiety, which is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds like this compound exhibit significant antimicrobial properties. A study assessing various derivatives found that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Trimethyl-(2-methylsulfonyl...) | 8 | MRSA |

| Norfloxacin | 16 | MRSA |

| Compound X | 4 | E. coli |

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have been studied in various cell lines. It was found to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window . The hemolytic activity was assessed using human red blood cells, revealing that the compound's hemolytic index was significantly lower than that of conventional cytotoxic agents like doxorubicin, suggesting a favorable safety profile .

Table 2: Cytotoxicity and Hemolytic Activity

| Compound | IC₅₀ (µg/mL) | HC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Trimethyl-(2-methylsulfonyl...) | 15 | >100 | >6.67 |

| Doxorubicin | 10 | 50 | 5 |

Antioxidant Properties

The antioxidant capacity of this compound was evaluated through assays measuring lipid peroxidation inhibition. Results indicated that it possesses significant antioxidant activity, comparable to established antioxidants such as ascorbic acid . This property may contribute to its protective effects against oxidative stress-related diseases.

The proposed mechanism of action for this compound includes:

- Membrane Disruption : Similar to other quaternary ammonium compounds, it may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial metabolism.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress in cells .

Case Studies

- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound selectively targeted cancer cell lines while exhibiting minimal toxicity towards normal cells, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

trimethyl(2-methylsulfonylsulfanylethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGHSYHERKHVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO2S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276044 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210167-37-6 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.